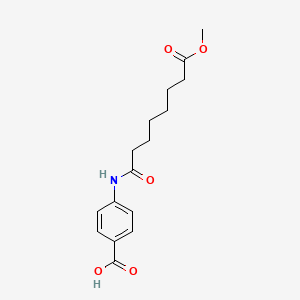
Acide 4-(8-méthoxy-8-oxooctanamido)benzoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-Methoxy-8-oxooctanamido)benzoic acid is a compound that can be associated with benzoic acid derivatives. Benzoic acids are crucial structural motifs in drug molecules and natural products, and their derivatives often exhibit a range of biological activities. The compound contains a benzoic acid moiety linked to an amide group, which in turn is connected to a methoxy-substituted alkyl chain. This structure suggests potential for various chemical transformations and biological interactions.
Synthesis Analysis
The synthesis of benzoic acid derivatives can be complex, involving selective functionalization of the benzoic acid core. For instance, the meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, with molecular oxygen as the terminal oxidant . Although the specific synthesis of 4-(8-Methoxy-8-oxooctanamido)benzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often analyzed using computational methods such as Density Functional Theory (DFT). For example, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into its structure, vibrational properties, and chemical reactivity descriptors . Similar computational approaches could be used to analyze the molecular structure of 4-(8-Methoxy-8-oxooctanamido)benzoic acid, predicting its reactivity and properties.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions. The conversion of methoxycinnamic acids into hydroxybenzoic acids in Vanilla planifolia cultures indicates that the methoxy group at the 4-position can be demethylated . Additionally, the Mitsunobu reaction, which involves the inversion of secondary alcohols to esters, can be performed using benzoic acid derivatives . These reactions highlight the chemical versatility of benzoic acid derivatives, which could extend to 4-(8-Methoxy-8-oxooctanamido)benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be influenced by their functional groups. For instance, the presence of methoxy groups can affect the molecule's polarity and solubility. The study of 4-bromo-3-(methoxymethoxy) benzoic acid using DFT revealed important reactivity descriptors and non-linear optical properties, which are altered by solvation . These findings suggest that the physical and chemical properties of 4-(8-Methoxy-8-oxooctanamido)benzoic acid would also be worth investigating, particularly its solubility, reactivity, and potential optical applications.
Applications De Recherche Scientifique
Procédé d'amélioration du bio-huile
Acide 4-(8-méthoxy-8-oxooctanamido)benzoïque : joue un rôle crucial dans le développement de technologies pour l'amélioration du bio-huile. Le bio-huile, dérivé de la biomasse, est une alternative potentielle aux combustibles fossiles. Les chercheurs étudient l'hydrodésoxygénation (HDO) de l'acide benzoïque (un composé modèle pour le bio-huile) en utilisant des catalyseurs à base de nickel. L'objectif est d'atteindre une activité et une sélectivité supérieures. Notamment, le catalyseur h-Ni/ZSM-5 présente la conversion la plus élevée de l'acide benzoïque (97%) en raison de sa forte interaction métal-support et de son excellente dispersion métallique. D'autres catalyseurs produisent du toluène, du benzène et du cyclohexane, mettant en évidence la synergie entre l'acidité du support et les sites métalliques .
Molécules de liaison à l'ADN
Dans le domaine des molécules de liaison à l'ADN programmables, This compound présente des applications potentielles. Les chercheurs ont développé des activateurs transcriptionnels artificiels contenant des polyamides pyrrole-imidazole en épingle à cheveux spécifiques à une séquence. Ces molécules peuvent cibler des séquences d'ADN spécifiques, modulant l'expression des gènes. La structure unique du composé et ses groupes fonctionnels contribuent à son affinité de liaison et à sa spécificité .
Synthèse de polymères
La fonctionnalité amide du composé le rend précieux dans la synthèse des polymères. Les chercheurs l'ont utilisé comme élément constitutif pour les polyamides (polyamides PI). Par exemple, un polyamide PI à six cycles 4 et un polyamide PI à dix cycles 6 ont été synthétisés en utilisant ce composé. Ces polymères présentent des propriétés intéressantes et trouvent des applications en science des matériaux .
Mécanisme D'action
Target of Action
It’s known that similar compounds can target histone deacetylases (hdacs), which play a crucial role in regulating gene expression .
Biochemical Pathways
Hdac inhibitors, in general, can impact multiple pathways related to gene expression and cellular differentiation .
Result of Action
It’s known that hdac inhibitors can lead to an increase in gene expression, potentially affecting cellular differentiation and function .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(8-Methoxy-8-oxooctanamido)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves histone deacetylase (HDAC), where 4-(8-Methoxy-8-oxooctanamido)benzoic acid acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones. Additionally, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may interact with other proteins involved in cellular signaling pathways, further modulating biochemical processes.
Cellular Effects
The effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(8-Methoxy-8-oxooctanamido)benzoic acid has been shown to induce apoptosis in certain cancer cell lines, such as A549 (human lung cancer) cells . This apoptotic effect is mediated through the modulation of signaling pathways that regulate cell survival and death. Furthermore, 4-(8-Methoxy-8-oxooctanamido)benzoic acid can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 4-(8-Methoxy-8-oxooctanamido)benzoic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the inhibition of histone deacetylase (HDAC) by 4-(8-Methoxy-8-oxooctanamido)benzoic acid results in increased acetylation of histones, which can enhance the transcription of certain genes . Additionally, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may interact with other proteins and enzymes, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(8-Methoxy-8-oxooctanamido)benzoic acid remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to 4-(8-Methoxy-8-oxooctanamido)benzoic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of metabolic pathways . At higher doses, 4-(8-Methoxy-8-oxooctanamido)benzoic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-(8-Methoxy-8-oxooctanamido)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For instance, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may inhibit or activate enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 4-(8-Methoxy-8-oxooctanamido)benzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. The distribution of 4-(8-Methoxy-8-oxooctanamido)benzoic acid within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 4-(8-Methoxy-8-oxooctanamido)benzoic acid plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may localize to the nucleus, where it can interact with histones and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism.
Propriétés
IUPAC Name |
4-[(8-methoxy-8-oxooctanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-22-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(9-11-13)16(20)21/h8-11H,2-7H2,1H3,(H,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVZKONTNKEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)



![3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2515641.png)

![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)
![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)


![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)
